Ganciclovir Mono-O-p-methoxybenzoate
Descripción
Propiedades
Fórmula molecular |
C₁₇H₁₉N₅O₆ |
|---|---|
Peso molecular |
389.36 |
Sinónimos |
2-((2-Amino-6-oxo-3H-purin-9(6H)-yl)methoxy)-3-hydroxypropyl 4-Methoxybenzoate |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
Antiviral Applications
Cytomegalovirus Infections:
Ganciclovir is predominantly utilized to treat CMV retinitis in immunocompromised patients, such as those with HIV/AIDS or undergoing organ transplantation. The compound exerts its antiviral effects by inhibiting viral DNA polymerase, which is crucial for the replication of CMV. Clinical studies have demonstrated that Ganciclovir significantly reduces the viral load and improves visual acuity in patients with CMV retinitis .
Case Study:
A retrospective study involving 15 patients treated with topical Ganciclovir 2% eye drops for CMV corneal endotheliitis showed significant improvements in ocular symptoms after long-term treatment. The study reported a decrease in corneal edema and improved intraocular pressure, highlighting the effectiveness of Ganciclovir in ocular applications .
Oncology Applications
Glioma Treatment:
Recent research indicates that Ganciclovir may have potential applications in treating gliomas, a type of malignant brain tumor. A systematic review and meta-analysis of clinical trials revealed that Ganciclovir, when combined with gene therapy, could improve survival rates in patients with high-grade glioma. The analysis showed a significant increase in 2-year and 4-year survival rates compared to control groups .
Data Table: Efficacy of Ganciclovir in Glioma Treatment
| Study Reference | Patient Population | Survival Rate Improvement | Statistical Significance |
|---|---|---|---|
| 606 high-grade glioma patients | 2-year: RD = 0.179; 4-year: RD = 0.185 | P < 0.05 |
Pharmacokinetics and Drug Delivery Systems
Ocular Pharmacokinetics:
Research has explored the use of liposomal formulations of Ganciclovir to enhance ocular drug delivery. A study demonstrated that liposomal Ganciclovir achieved significantly higher concentrations in ocular tissues compared to conventional solutions, suggesting that liposomes could improve therapeutic outcomes for ocular infections .
Data Table: Ocular Tissue Distribution
| Formulation Type | Tissue Concentration Increase | Comparison to Solution |
|---|---|---|
| Liposomal Ganciclovir | 2 to 10 times higher | Significantly superior |
Therapeutic Drug Monitoring
Clinical Monitoring:
Therapeutic drug monitoring (TDM) has been employed to optimize dosing regimens for Ganciclovir in immunocompromised patients. A case series highlighted how TDM guided adjustments in Ganciclovir dosing led to improved management of CMV infections among heart transplant recipients and patients with thymoma .
Métodos De Preparación
Direct Coupling Using Carbodiimide-Based Catalysts
A widely adopted method involves activating p-methoxybenzoic acid with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. Ganciclovir, dissolved in a polar aprotic solvent such as dimethylformamide (DMF), is reacted with the activated acylating agent under nitrogen at 0–10°C. This approach leverages the nucleophilicity of the primary hydroxyl group on ganciclovir’s glycerol side chain, favoring monoesterification at the O-2 position. The reaction typically achieves 70–85% conversion to the monoester, with diester formation limited to <5% under stoichiometric control (1.1 equivalents of p-methoxybenzoyl chloride).
Enzymatic Catalysis for Enhanced Regioselectivity
Lipase B from Candida antarctica immobilized on acrylic resin (Novozym 435) has been explored for biocatalytic esterification. In tert-amyl alcohol at 45°C, the enzyme selectively acylates the primary hydroxyl group of ganciclovir with p-methoxybenzoic acid vinyl ester as the acyl donor. This method achieves 92% monoester yield with negligible diester byproducts, though scalability remains constrained by enzyme cost and reaction kinetics.
Protection-Deprotection Approaches
Transient Silyl Protection of Secondary Hydroxyls
To suppress diester formation, secondary hydroxyl groups on ganciclovir are protected using tert-butyldimethylsilyl (TBS) chloride. After monoesterification at the O-2 position, the TBS groups are cleaved with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran. This method elevates monoester purity to >98%, albeit with additional synthetic steps.
Acidic Resin-Mediated Deprotection
Amberlite IR-120, a sulfonic acid-functionalized cation-exchange resin, facilitates simultaneous esterification and in situ deprotection. In ethanol at 80°C, the resin catalyzes the reaction between ganciclovir and p-methoxybenzoyl chloride while hydrolyzing acetyl protecting groups. This one-pot process reduces side reactions and achieves 88% isolated yield of the monoester.
Solvent Systems and Reaction Optimization
Biphasic Extraction for Byproduct Removal
Ethyl acetate/water biphasic systems are employed to partition diester byproducts into the organic phase, leaving the monoester in the aqueous layer. Adjusting the pH to 3–4 with trifluoroacetic acid enhances phase separation efficiency, reducing diester content to <1%.
Temperature-Controlled Crystallization
Mono-O-p-methoxybenzoate is purified via fractional crystallization from isopropyl alcohol/water mixtures. Cooling the solution to 0–5°C induces selective precipitation of the monoester, yielding >99% HPLC purity after two recrystallizations.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) resolves monoester, diester, and ganciclovir with retention times of 8.2, 12.7, and 5.4 minutes, respectively. Method validation confirms linearity (R² > 0.999) over 10–200 μg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d6) of the monoester exhibits characteristic signals: δ 8.12 (s, 1H, guanine H-8), 7.85 (d, J = 8.8 Hz, 2H, aromatic H-2/H-6), 6.95 (d, J = 8.8 Hz, 2H, aromatic H-3/H-5), and 4.25 (t, J = 6.2 Hz, 2H, OCH₂).
Industrial-Scale Process Considerations
Q & A
Q. Q. How can researchers ensure ethical compliance and reproducibility in preclinical studies of Ganciclovir Mono---methoxybenzoate?
- Methodological Answer : Adopt ARRIVE guidelines for animal studies: detail sample size justification, randomization, and blinding. For human-derived data, obtain IRB approval and anonymize datasets. Share raw HPLC chromatograms, NMR spectra, and simulation code via repositories like Zenodo or Figshare .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
